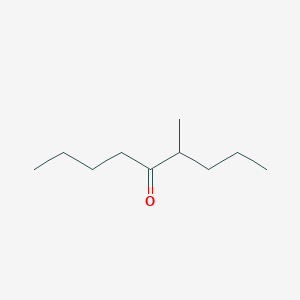

4-Methyl-5-nonanone

説明

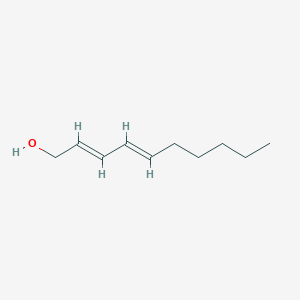

4-Methyl-5-nonanone is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its role as a component of the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a significant pest of palm trees .

準備方法

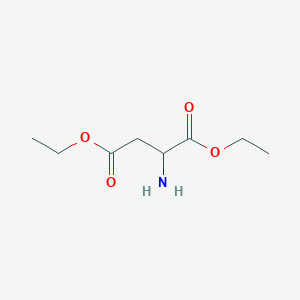

Synthetic Routes and Reaction Conditions: 4-Methyl-5-nonanone can be synthesized through a nucleophilic substitution reaction. One method involves reacting 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent, such as n-butyllithium, in the presence of a halogen atom or an n-butyl group . Another method involves activating 5-nonanone with methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) at -40°C in dichloromethane, followed by reaction with methyl triflate .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The processes often involve the use of specialized equipment to maintain the low temperatures required for the reactions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as n-butyllithium are used under controlled conditions.

Major Products:

Oxidation: 4-Methyl-5-nonanoic acid.

Reduction: 4-Methyl-5-nonanol.

Substitution: Various substituted ketones depending on the nucleophile used.

科学的研究の応用

4-Methyl-5-nonanone has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Medicine: Research is ongoing to explore its potential use in developing insect repellents and attractants.

Industry: It is used in the formulation of biopesticides and in the synthesis of other organic compounds.

作用機序

The precise mechanism by which 4-Methyl-5-nonanone acts as an insect attractant is not fully understood. it is believed to stimulate the olfactory receptors located in the antennae of insects, leading to behavioral responses such as aggregation . The compound’s effectiveness as a pheromone is attributed to its ability to mimic natural chemical signals used by insects for communication .

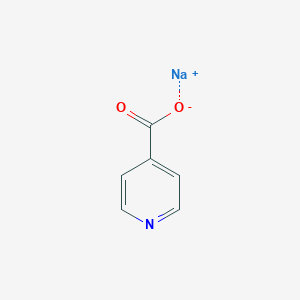

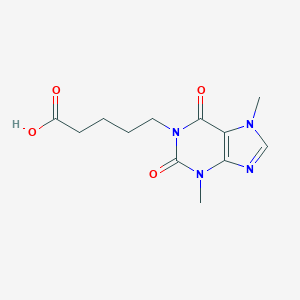

類似化合物との比較

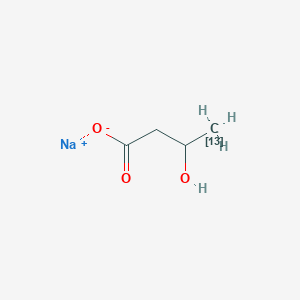

4-Methyl-5-nonanol: A reduction product of 4-Methyl-5-nonanone, also used as an aggregation pheromone.

5-Nonanone: A structurally similar ketone with different chemical properties and applications.

2-Methylpentanoic anhydride: A precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific role as an aggregation pheromone for the red palm weevil. Its ability to attract these pests makes it valuable in pest control strategies, particularly in mass trapping techniques .

特性

IUPAC Name |

4-methylnonan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHJMKONNFWXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885637 | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35900-26-6, 152203-43-5 | |

| Record name | 4-Methyl-5-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35900-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152203-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

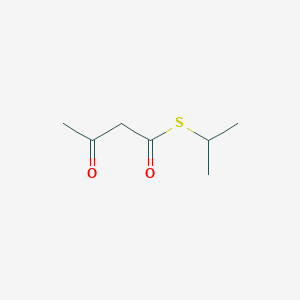

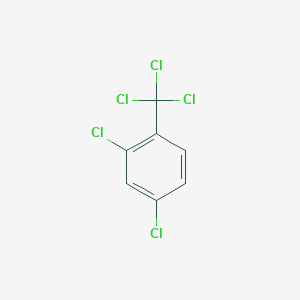

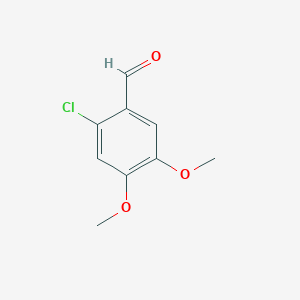

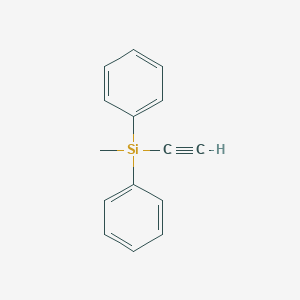

Feasible Synthetic Routes

Q1: What is 4-methyl-5-nonanone and why is it important?

A1: this compound is a volatile organic compound that acts as a minor component of the aggregation pheromone for the red palm weevil (RPW), Rhynchophorus ferrugineus [, , , , ]. This insect poses a significant threat to palm trees globally, causing severe economic and environmental damage [, ]. Understanding the role of this compound in RPW communication is crucial for developing effective monitoring and control strategies.

Q2: How does this compound work as an aggregation pheromone?

A2: While 4-methyl-5-nonanol (ferrugineol) is the major component of RPW aggregation pheromone, this compound plays a crucial supporting role [, , , , ]. Male weevils release the pheromone blend, attracting both males and females to potential mating and feeding sites. This aggregation behavior is crucial for the weevil's lifecycle, making pheromone-based traps an effective tool for monitoring and managing infestations [, , ].

Q3: What is the role of odorant binding proteins (OBPs) in the detection of this compound?

A3: Insects detect pheromones using specialized proteins called odorant binding proteins (OBPs) located in their antennae []. Research suggests that while the OBP RferOBP1768 primarily binds to the major pheromone component ferrugineol, its silencing also disrupts the overall pheromone communication, indicating a potential role in the detection of minor components like this compound [].

Q4: How is the effectiveness of this compound as a lure influenced by other factors?

A4: Research indicates that the efficacy of this compound in attracting RPW is significantly enhanced when combined with other attractants [, , , , ]. These include:

- Ferrugineol (4-methyl-5-nonanol): The major aggregation pheromone component, acting synergistically with this compound [, , , ].

- Food sources: The addition of date fruits or molasses-ethylene glycol mixtures significantly increases trap captures [, ].

- Ethyl Acetate: This compound acts as a kairomone, a chemical signal that benefits the receiver (RPW) and is detrimental to the emitter (damaged palm trees). It has been shown to enhance the attractiveness of pheromone traps [, ].

- Trap design and color: Studies demonstrate that specific trap designs, such as bucket traps with funnels, and colors, particularly brown, can significantly influence capture rates [, , , ].

Q5: Has the use of this compound in RPW management been successful?

A5: Research suggests that pheromone traps baited with this compound, along with other attractants and optimized trap designs, are effective tools for monitoring and managing RPW populations [, , , ]. These traps can help in early detection of infestations, population density assessment, and mass trapping efforts to reduce weevil numbers and protect palm trees.

Q6: Are there any alternative methods for synthesizing this compound for use in pheromone traps?

A6: Yes, a facile synthesis of racemic this compound has been developed using a Grignard coupling reaction as a key step []. This method allows for a more efficient and cost-effective production of the pheromone compound, potentially benefiting large-scale production for pest management applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。